REACTION_SMILES
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[C:13]([O:14][BH-:15]([O:16][C:17](=[O:18])[CH3:19])[O:20][C:21](=[O:22])[CH3:23])(=[O:24])[CH3:25].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[C:9]([CH3:12])=[N:8][CH2:7][CH2:6]2.[Na+:26]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[CH:9]([CH3:12])[NH:8][CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1=NCCc2ccc(Cl)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC1NCCc2ccc(Cl)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |